Boc-Asp-Ofm

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

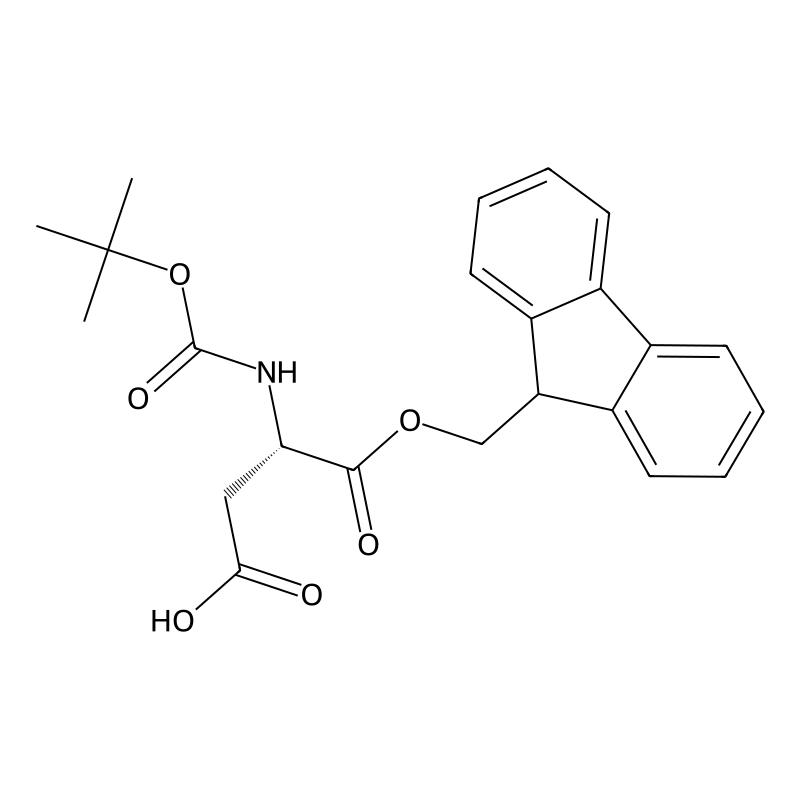

N-Boc-L-aspartic acid beta-(9-fluorenylmethyl) ester structure

Chemical Identity and Properties

The table below summarizes the core identification and physical property data for Boc-Asp(OFm)-OH:

| Property | Value |

|---|---|

| CAS Number | 117014-32-1 [1] [2] [3] |

| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] [4] |

| Molecular Weight | 411.5 g/mol [1] [2] [4] |

| Purity | ≥ 99% (HPLC) [2] |

| Appearance | White to off-white powder [2] [3] |

| Optical Rotation | [α]D²⁰ = 26 ± 2° (C=1 in Methanol) [2] |

| Melting Point | 146-148 °C [3] |

| Storage | 0 - 8 °C [2] |

Key Characteristics and Handling

- Solubility: The compound is noted to be soluble in a range of organic solvents commonly used in peptide synthesis, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [3].

- Primary Use: It serves as a key building block in solid-phase peptide synthesis [2]. The OFm group on the aspartic acid side chain is stable to the acidic conditions used to remove the Boc group but can be cleaved under mild basic conditions (like piperidine), allowing for selective deprotection [2].

Research Applications

Boc-Asp(OFm)-OH is a specialized reagent with several critical applications in scientific research, including [2]:

- Peptide Synthesis: As a key building block in SPPS for incorporating aspartic acid with a selectively protectable side chain.

- Drug Development: Used in pharmaceutical research for developing new drugs, especially those targeting neurological disorders.

- Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules for improved drug delivery systems.

- Biochemistry Research: Plays a role in studying enzyme mechanisms and protein interactions.

- Material Science: Investigated for creating novel materials, such as hydrogels for tissue engineering.

Experimental Workflow in Peptide Synthesis

The following diagram outlines a generalized experimental workflow for using Boc-Asp(OFm)-OH in solid-phase peptide synthesis, illustrating the cyclic nature of the process and the different deprotection pathways for the Boc and OFm groups.

Important Note on Information Availability

The search results I obtained are primarily from commercial chemical suppliers and catalog entries. These sources are reliable for identifying the compound and its basic physicochemical properties, but they do not contain the detailed experimental protocols or in-depth scientific whitepapers you requested.

- Searching specialized scientific databases like SciFinder or Reaxys.

- Looking up the compound in peptide chemistry textbooks or dedicated methodological journals.

- Using the CAS Number (117014-32-1) as a key term in your search on these platforms.

References

Chemical Profile of Boc-Asp(Ofm)-OH

The table below summarizes the core physicochemical and handling data for Boc-Asp(Ofm)-OH (CAS 117014-32-1).

| Property | Specification |

|---|---|

| CAS Number | 117014-32-1 [1] [2] [3] |

| Molecular Formula | C23H25NO6 [1] [2] [3] |

| Molecular Weight | 411.5 g/mol [1] [2] [3] |

| Appearance | White to off-white powder [3] |

| Purity | ≥99% (HPLC) [3] |

| Optical Rotation | [α]D20 = +26° ± 2° (c=1 in MeOH) [3] |

| Storage | Store desiccated at 0-8°C [2] [3] |

| Solubility | Soluble in DMSO, DCM, chloroform, ethyl acetate, acetone [2] |

Primary Application in Peptide Synthesis

Boc-Asp(Ofm)-OH is designed for the orthogonal protection of the aspartic acid side chain during peptide synthesis [1] [2]. The Ofm (9-fluorenylmethyl) group protects the beta-carboxylic acid side chain and is stable under the acidic conditions used to remove the Boc group from the alpha-amino group during the synthesis cycle. However, it can be removed with mild base (like piperidine) without affecting the Boc group, allowing for selective side-chain deprotection and modification [1] [2].

This orthogonal protection strategy is critical for synthesizing complex peptides, as illustrated in the following workflow for creating cyclic pseudopeptides:

Schematic workflow for synthesizing cyclic pseudopeptides using Boc-Asp(Ofm)-OH [2].

Experimental Context

This building block is instrumental in advanced research, enabling the creation of peptides with specific structures and properties.

- Synthesis of Cyclic Pseudopeptides: A key application is the synthesis of linear and cyclic pseudopeptide libraries containing a reduced amide bond surrogate (ψ[CH₂NH]). The Ofm-protected side chain of Boc-Asp(Ofm)-OH is used to anchor the growing peptide chain to the solid support. After chain assembly, the Ofm group is cleaved with piperidine, allowing the free side-chain carboxylic acid to be used for on-resin cyclization. This method avoids the need for harsh hydrofluoric acid (HF) cleavage, which is common in traditional Boc chemistry [2].

- Enzyme Mechanism and Protein Interaction Studies: The compound is a crucial building block in biochemistry research for constructing peptides that help study enzyme mechanisms and protein interactions [3].

Usage and Handling Protocols

For reliable experimental results, proper handling and formulation are critical.

- Solubility and Stock Solutions: Boc-Asp(Ofm)-OH is readily soluble in organic solvents like DMSO, dichloromethane (DCM), and chloroform [2]. For a 10 mM stock solution in DMSO, dissolve approximately 4.1 mg of the compound per 1 mL of solvent. Gently warming the tube to 37°C and brief sonication may help achieve complete dissolution [2].

- Stability and Storage: The compound is stable at ambient temperature for short periods during shipping but should be stored desiccated at 0-8°C for long-term stability. The Ofm group is base-labile, so exposure to basic conditions should be strictly controlled [2] [3].

Broader Research Significance

The use of Boc-Asp(Ofm)-OH extends beyond basic peptide assembly into cutting-edge therapeutic and material science applications.

- Drug Development: Derivatives of protected aspartic acid are explored in pharmaceutical research for developing new drugs, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters [3].

- Bioconjugation and Material Science: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems. It's also investigated for creating novel materials like hydrogels for tissue engineering [3].

References

Boc-Asp-Ofm: Key Physical and Chemical Data

The core technical specifications for Boc-Asp-Ofm (CAS 117014-32-1) from the search results are summarized in the table below.

| Property | Specification |

|---|---|

| CAS Number | 117014-32-1 [1] [2] [3] |

| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] [3] |

| Molecular Weight | 411.45 g/mol [2] [3] |

| Appearance | White to off-white powder [2] [3] |

| Purity | 98% min [3] |

| Melting Point | 146-148 °C [2] |

| Boiling Point | 620.8±55.0 °C (Predicted) [2] |

| Density | 1.251±0.06 g/cm³ (Predicted) [2] |

| pKa | 3.56±0.23 (Predicted) [2] |

Solubility and Storage Information

The following table details the available information on the solubility and storage conditions for this compound. Please note that specific data on solubility in aqueous buffers is not available.

| Category | Details |

|---|---|

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [2] |

| Storage Condition | Sealed in dry; recommendations vary between Room Temperature [2], 2-8°C [3], and -20°C [1]. A sealed container in a cool, dry place (like a refrigerator or freezer) is generally advised. |

Experimental Workflow for Handling

For researchers using this compound in synthesis, the following workflow outlines the key steps for handling and preparing the compound based on standard laboratory practices for similar protected amino acids. This diagram integrates the gathered information on storage and solubility.

Guidance for Practical Use

- Interpreting Storage Conditions: The varying storage recommendations suggest the compound is stable at room temperature for short periods, but for long-term storage, 2-8°C or -20°C is preferable to maintain stability and prevent degradation [1] [2] [3]. The instruction to keep sealed in dry is critical, as the compound may be hygroscopic (absorb moisture from the air) [2].

- Planning Solubility Experiments: Since quantitative solubility data in common solvents is not provided, you may need to determine the optimal concentration for your reactions experimentally. The listed solvents are a good starting point. For solid-phase peptide synthesis (SPPS), Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.

- Consulting Broader Literature: The search results provided foundational data but lacked experimental depth. For detailed protocols on coupling reactions using this compound or handling Fm-protected side chains, consulting specialized peptide synthesis textbooks, primary research articles, or technical data sheets from major peptide suppliers is highly recommended.

References

Boc-Asp-Ofm solid-phase peptide synthesis SPPS

Boc-Asp(Ofm)-OH: An Overview for SPPS

Boc-Asp(Ofm)-OH is a protected aspartic acid derivative used in peptide synthesis. Its key feature is the orthogonal protection of the two carboxylic acid groups, allowing for selective deprotection.

The table below summarizes its core chemical and physical properties:

| Property | Description |

|---|---|

| CAS Number | 117014-32-1 [1] [2] |

| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] |

| Molecular Weight | 411.4-411.5 g/mol [1] [2] |

| Appearance | Off-white to white powder [2] |

| Purity | 98% min [2] |

| Storage | 2-8°C, away from light [2] |

The compound's structure features two distinct protecting groups, each removable under different conditions, which is crucial for its application:

- N-terminus: Protected by the tert-butyloxycarbonyl (Boc) group, which is acid-labile [3].

- Side chain (β-carboxyl): Protected by the 9-fluorenylmethyl (OFm) ester group, which is base-labile [3].

This orthogonality means that the Boc group can be removed with mild acid without affecting the OFm ester, and conversely, the OFm ester can be removed with a base like piperidine without disturbing the Boc group [3]. This allows for precise sequential deprotection and chain elongation.

The following diagram illustrates the deprotection workflow and the orthogonal relationship between the two protecting groups:

Strategic Use in Peptide Synthesis

The primary application of Boc-Asp(Ofm)-OH is in Boc-based SPPS strategies. In this approach, the peptide chain is anchored to the resin, and the Boc group is used for temporary N-α-amine protection, while the OFm group serves as a permanent protection for the aspartic acid side chain during chain assembly [3].

The key advantage of the OFm group is its stability under the acidic conditions (e.g., with Trifluoroacetic acid - TFA) used to remove the Boc group. This stability prevents unwanted side reactions of the aspartic acid side chain during the repeated deprotection cycles throughout the synthesis [3]. After the full peptide sequence is assembled, the OFm group can be selectively removed using a base to free the side-chain carboxyl group for further manipulation.

Key Considerations for Application

While detailed protocols for Boc-Asp(Ofm)-OH were not found in the search results, the following points are critical for its successful application based on general Boc-SPPS principles:

- Resin Selection: Boc-SPPS typically uses resins like PAM or MBHA, which are stable to the base used to remove the OFm group but can be cleaved with strong acids like Hydrogen Fluoride (HF) at the end of the synthesis [3].

- Orthogonality in Practice: The true value of this building block is realized in complex syntheses, such as the formation of cyclic peptides or branched structures, where the aspartic acid side chain needs to be available for reaction at a specific point in the sequence, while the backbone elongation continues.

- Safety Note: Boc-SPPS historically requires the use of highly toxic hydrofluoric acid (HF) for final cleavage from the resin, which demands specialized equipment and rigorous safety protocols [3].

Experimental Workflow Outline

The diagram below outlines a generic Boc-SPPS cycle, indicating where a side-chain protected amino acid like Boc-Asp(Ofm)-OH would be incorporated.

Key Steps:

- Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc group and expose the free N-terminal amine.

- Neutralization: Wash and treat the resin with a base like N,N-Diisopropylethylamine (DIPEA) to neutralize the amine salt formed in step 1.

- Coupling: Add Boc-Asp(Ofm)-OH along with an activator (e.g., HBTU, DIC) to form the peptide bond. The OFm group on the aspartic acid side chain remains completely stable throughout these steps.

- Washing and Repetition: Wash away excess reagents and repeat the cycle for the next amino acid.

Protocol & Data Gaps in Search Results

The available search results confirm the existence and basic properties of Boc-Asp(Ofm)-OH but are insufficient for creating detailed application notes. Critical information missing includes:

- Specific concentrations, volumes, and reaction times for coupling and deprotection.

- Detailed procedures for the final cleavage of the peptide from the resin and global deprotection.

- Chromatographic data (HPLC conditions, expected retention times).

- Mass spectrometry characterization data.

Suggested Next Steps for Researchers

To obtain the detailed protocols required for laboratory work, I suggest you:

- Consult Primary Literature: Search platforms like SciFinder or Reaxys using the CAS number (117014-32-1) to find peer-reviewed journal articles that detail the use of this specific compound.

- Contact Suppliers: Reach out to specialized chemical suppliers (e.g., the manufacturers cited in [4] and [2]) directly, as they often provide technical data sheets or application notes upon request.

- Specialized Handbooks: Refer to authoritative texts on advanced peptide synthesis, which often contain chapters dedicated to the use of orthogonally protected amino acids.

References

- 1. - Boc ( asp )-oh | CAS#:117014-32-1 | Chemsrc ofm [chemsrc.com]

- 2. - Boc ( Asp )-OH CAS 117014-32-1 Watson International Limited Ofm [watson-int.com]

- 3. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 4. -Amino Acids for Peptide Synthesis Archives - Page 2 of... Boc [peptide.com]

Application Notes: Boc-Asp-Ofm in Boc/Bzl Solid-Phase Peptide Synthesis

Boc-Asp-Ofm, or (2S)-2-{[(tert-Butoxycarbonyl]amino}-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid, is a protected aspartic acid derivative that is critical for side-chain anchoring in solid-phase peptide synthesis (SPPS), especially for head-to-tail cyclization [1] [2].

- Primary Application: Its main use is in the Boc/Bzl strategy for the synthesis of head-to-tail cyclic peptides. In this approach, the aspartic acid side chain is anchored to the solid support via the OFm ester, leaving the C-terminal carboxylic acid and the N-α-amino group free for peptide chain elongation. After linear chain assembly, the peptide is cleaved from the resin, often preserving side-chain protections, and the free N- and C-termini are cyclized in solution [1].

- Key Advantage and Resolution: A significant challenge in using benzyl alcohol-type resins is the high epimerization (racemization) during the initial esterification of the amino acid. Research has demonstrated that this problem is effectively solved by performing the esterification via the cesium salt of this compound [1]. This improvement makes the Boc/Bzl/OFm combination the method of choice for preparing such cyclic peptides in satisfactory yields with minimal purification [1].

The table below summarizes the key properties of this compound for researchers:

| Property | Specification |

|---|---|

| CAS Number | 117014-32-1 (L-isomer); 123417-19-6 (D-isomer) [2] [3] |

| Molecular Formula | C₂₃H₂₅NO₆ [2] [3] |

| Molecular Weight | 411.45 g/mol [2] [3] |

| Appearance | White to off-white powder [3] [4] |

| Purity | ≥98% (HPLC) [3] [4] |

| Storage | Store at 0 - 8°C [3] [4] |

| Critical Advantage | Enables side-chain anchoring with minimal epimerization when used as cesium salt [1] |

Experimental Protocol: Side-Chain Anchoring & Cyclization using this compound

The following protocol is adapted from a comparative study on the synthesis of cyclic peptide analogs [1].

1. Resin Esterification with this compound via Cesium Salt

- Objective: To attach the first amino acid (this compound) to a benzyl alcohol-type resin (e.g., PAM or Merrifield resin) with minimal racemization.

- Materials: this compound, cesium carbonate (Cs₂CO₃), anhydrous dimethylformamide (DMF), benzyl alcohol-type resin, methanol (MeOH).

- Procedure:

- Dissolve this compound (1.0 equiv) in a mixture of MeOH and DMF.

- Add a slight molar excess of Cs₂CO₃ (e.g., 1.1 equiv) and stir the mixture at room temperature for 15-30 minutes to form the cesium salt.

- Evaporate the solvent under reduced pressure to obtain the solid cesium salt of this compound.

- Suspend the dry cesium salt and the benzyl alcohol-type resin (1.0 equiv) in anhydrous DMF.

- Heat the mixture to 50-60°C and stir for 12-24 hours to facilitate the esterification reaction.

- After the reaction, filter the resin and wash thoroughly with DMF, MeOH, and dichloromethane (DCM).

- Dry the resin under high vacuum. The loading of the first amino acid can be determined by standard quantitative tests.

2. Peptide Chain Elongation

- Objective: To assemble the linear peptide sequence on the solid support.

- Materials: Anhydrous Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v), DCM, DMF, Boc-protected amino acids, coupling reagents (e.g., DCC, HOBt).

- Procedure:

- Boc Deprotection: Treat the resin with TFA/DCM (typically 50% v/v) for 15-30 minutes at room temperature to remove the N-terminal Boc protecting group [5].

- Neutralization & Washing: Drain the TFA solution and wash the resin sequentially with DCM, DMF, and DCM to remove residual TFA.

- Coupling: Add the next Boc-protected amino acid (e.g., 3-4 equiv) dissolved in DMF, along with coupling reagents. Agitate the mixture for 1-2 hours or until the coupling is complete (as monitored by ninhydrin test).

- Repeat steps 1-3 until the entire linear peptide sequence is assembled.

3. Cleavage from Resin and Cyclization

- Objective: To cleave the partially protected peptide from the resin and perform head-to-tail cyclization.

- Materials: Anhydrous Hydrogen Fluoride (HF) or alternative strong acids (TFMSA, TMSOTf), scavengers (anisole, DMS, p-thiocresol), TFA, cold diethyl ether [5].

- Procedure:

- Cleavage: Place the peptide resin in an HF-cleavage apparatus. Add a scavenger mixture (e.g., HF/anisole/DMS/p-thiocresol in a 10:1:1:0.2 ratio by volume). Cleave the peptide from the resin by reacting with HF at 0-5°C for 30-60 minutes (longer for stable protections like Arg(Tos)) [5].

- Evaporation & Precipitation: Evaporate the HF under a stream of nitrogen or under reduced pressure. Extract the peptide from the resin with TFA, filter, and precipitate the crude, partially protected peptide by adding the TFA solution drop-wise into a large volume of cold diethyl ether [5].

- Cyclization: Dissolve the linear peptide (with free N-terminus and C-terminal carboxylic acid) in a dilute solution of a suitable solvent (e.g., DMF). Add peptide coupling reagents to facilitate the head-to-tail cyclization.

- Purification: Purify the cyclic peptide using standard techniques such as preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for using this compound in cyclic peptide synthesis.

References

- 1. A comparative study of cyclization strategies applied to the synthesis ... [pubmed.ncbi.nlm.nih.gov]

- 2. - Boc ( asp )-oh | CAS#:117014-32-1 | Chemsrc ofm [chemsrc.com]

- 3. -D-aspartic acid ॆ-9-fluorenylmethyl ester – Chem-Impex Boc [chemimpex.com]

- 4. - Boc ( Asp )-OH CAS 117014-32-1 Watson International Limited Ofm [watson-int.com]

- 5. Resin Cleavage Boc Protocol [sigmaaldrich.com]

Boc-Asp-Ofm acid-modulated synthesis protocol

Chemical Profile of Boc-Asp-Ofm

This compound is a protected derivative of L-aspartic acid, commonly used in peptide synthesis. Its key chemical identifiers and properties are summarized below.

Table 1: Molecular Identity of this compound

| Property | Description |

|---|---|

| IUPAC Name | (2S)-4-(9H-Fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [2] |

| CAS Number | 117014-32-1 (primary); 129046-87-3 is also referenced [3] [1] [2] |

| Molecular Formula | C₂₃H₂₅NO₆ [3] [1] [2] |

| Molecular Weight | 411.45 g/mol [3] [2] |

| Other Identifiers | MDL Number: MFCD00076916 [1]; ChemSpider ID: 143840 [1] |

Table 2: Physicochemical Properties & Safety

| Property / Aspect | Value / Description |

|---|---|

| Melting Point | 138-142 °C [3] |

| Boating Point | 617.4 ± 55.0 °C (Predicted) [3] |

| Density | 1.251 [3] |

| pKa | 4.01 ± 0.19 (Predicted) [3] |

| Storage | 2-8°C [3] |

| GH&S Statement | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] |

General Role in Peptide Synthesis and a Hypothetical Pathway

While specific protocols were not located, this compound is designed for use in Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy. The OFm (9-fluorenylmethyl) group specifically protects the side-chain beta-carboxyl of aspartic acid, preventing side reactions like aspartimide formation during the synthesis of challenging sequences [3] [1] [2].

The following diagram outlines the conceptual role of this compound in a peptide assembly cycle, highlighting the critical acid-modulation steps.

Experimental Guidance and Information Gaps

Given the lack of specific protocols in the search results, the following guidance is provided based on standard peptide synthesis practices.

General Handling and Stock Solution Preparation

- Handling: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE) including gloves and safety glasses is mandatory [3].

- Stock Solution: A typical stock solution might be prepared at a 0.1-0.2 M concentration in an anhydrous aprotic solvent like DMF or DCM. The solution should be stored under an inert atmosphere (e.g., nitrogen) at -20°C to minimize moisture absorption and degradation.

Key Steps in a Hypothetical Synthesis Protocol

- Deprotection of the N-terminal Boc Group: This is the primary acid-modulated step. It typically uses Trifluoroacetic Acid (TFA) in an inert solvent like Dichloromethane (DCM), often with scavengers to trap the resulting tert-butyl cation.

- Neutralization and Washing: After deprotection, the resin is neutralized, usually with a base like Diisopropylethylamine (DIPEA) in DMF, and thoroughly washed to remove residual acid.

- Coupling Reaction: The this compound derivative is activated using standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or HOBt/DIC and added to the resin-bound peptide chain for a set period.

- Final Global Deprotection: After the full sequence is assembled, a strong acid like Hydrogen Fluoride (HF) or TFA is used to cleave the peptide from the resin and remove all remaining protecting groups, including the OFm group on the aspartic acid side chain.

References

Comprehensive Application Notes and Protocols: Boc-Asp-Ofm Coupling Using HBTU and DIC for Peptide Synthesis

Introduction to Boc-Asp-Ofm and Coupling Reagents in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group strategy represents a fundamental approach in solid-phase peptide synthesis (SPPS), particularly for complex peptide sequences and those requiring specialized modifications. Within this framework, This compound (Boc-L-aspartic acid β-9-fluorenylmethyl ester) serves as a crucial building block with the unique property of orthogonal side-chain protection. The Ofm (9-fluorenylmethyl) group provides robust protection for the aspartic acid side chain during iterative synthesis while being readily removable under basic conditions without affecting the Boc group, which requires strong acid for deprotection [1] [2]. This orthogonal protection scheme is especially valuable when synthesizing peptides containing aspartic acid residues that might otherwise undergo side reactions during chain assembly or final deprotection.

The selection of appropriate coupling reagents is critical for efficient amide bond formation in peptide synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (Diisopropylcarbodiimide) represent two distinct classes of coupling agents with complementary characteristics. HBTU belongs to the uranium/aminium salt family and functions by generating highly reactive HOBt (1-hydroxybenzotriazole) esters in situ, resulting in rapid coupling with minimal racemization [3] [4]. DIC, a carbodiimide-type coupling reagent, activates carboxylic acids through the formation of O-acylisourea intermediates but requires the addition of HOBt as a supplementary reagent to suppress racemization and prevent side reactions [5] [4]. Understanding the relative merits, optimal application conditions, and limitations of these coupling systems for this compound is essential for researchers aiming to achieve high coupling efficiency while maintaining stereochemical integrity in their peptide products.

Materials and Reagents

Required Chemicals and Reagents

The following table comprehensively lists all essential chemicals and reagents needed for successful this compound coupling using either HBTU or DIC protocols:

Table 1: Essential Chemicals and Reagents for this compound Coupling

| Chemical/Reagent | Specification/Purity | Storage Conditions | Handling Precautions |

|---|---|---|---|

| This compound | ≥98%; CAS 117014-32-1 [1] | -20°C, desiccator | Moisture-sensitive |

| HBTU | ≥99%; peptide synthesis grade [3] | Room temperature, desiccator | Irritant; moderate skin sensitizer [3] |

| DIC | ≥99%; freshly distilled | Room temperature, under inert gas | Moisture-sensitive; irritant |

| HOBt | ≥99%; anhydrous | Room temperature, desiccator | Potential explosiveness when heated |

| Diisopropylethylamine (DIPEA) | ≥99.5%; peptide grade | Room temperature, under inert gas | Corrosive; moisture-sensitive |

| Dichloromethane (DCM) | Anhydrous, amine-free | Room temperature | Harmful vapor; use in well-ventilated area |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide grade | Room temperature, over molecular sieves | Toxic to reproduction |

| Resin | Appropriate substitution level | 4°C, desiccator | Handle with care to avoid mechanical damage |

Instrumentation and Equipment

Proper instrumentation is critical for monitoring coupling efficiency and ensuring reproducible results. The following equipment should be readily available:

- Solid-phase peptide synthesizer (for automated synthesis) or manual synthesis vessel with fritted disc for manual synthesis

- Rotary evaporator with vacuum pump for solvent removal in solution-phase applications

- Vacuum desiccator for drying final products

- Analytical HPLC system with UV detection for monitoring reaction progress

- LC-MS system for identity confirmation and purity assessment

- FTIR spectrometer for monitoring reaction progress (characteristic ester and amide bands)

- Polarimeter for assessing racemization when applicable

HBTU-Mediated Coupling Protocol for this compound

Mechanism of HBTU Activation

HBTU functions through a sophisticated activation mechanism that generates highly reactive intermediates while minimizing racemization. The process begins with the carboxylate anion of this compound attacking the imide carbonyl carbon of HBTU, leading to displacement of the anionic benzotriazole N-oxide. This intermediate then undergoes intramolecular rearrangement, displacing the tetramethyl urea byproduct and forming the activated HOBt ester [3]. This active ester exhibits optimal reactivity toward nucleophilic attack by the amino component while significantly reducing the risk of racemization that can occur with more reactive intermediates. The mechanism explains HBTU's effectiveness as a mild activating agent that maintains stereochemical integrity during coupling, a critical consideration when working with protected amino acid derivatives like this compound [3].

Step-by-Step Procedure

The following workflow illustrates the complete HBTU-mediated coupling process for this compound:

The standard HBTU coupling protocol for this compound follows these specific steps:

Resin Preparation: Begin with N-terminal deprotected peptide-resin (0.1 mmol scale) that has been thoroughly washed with DMF (3×5 mL) and DCM (3×5 mL). Ensure the resin is well-solvated before coupling initiation.

Activation Solution Preparation: Dissolve 2.0 equivalents of this compound (411.45 g/mol) in anhydrous DMF (5 mL per gram of resin) in a separate vessel. To this solution, add 2.0 equivalents of HBTU (379.25 g/mol) followed by 4.0 equivalents of DIPEA relative to resin substitution [5]. Allow the activation to proceed for 1-2 minutes with gentle stirring to ensure complete formation of the active ester.

Coupling Reaction: Transfer the activation solution to the prepared resin. Mix continuously under an inert atmosphere (argon or nitrogen) for 10-60 minutes at room temperature. The reaction progress should be monitored using the Kaiser (ninhydrin) test to detect free amines [5].

Completion and Washing: Once the Kaiser test is negative (indicating complete coupling), drain the coupling solution and wash the resin sequentially with DMF (3×5 mL), DCM (3×5 mL), and either methanol or DCM (3×5 mL) to remove any residual reagents and byproducts [5].

For particularly challenging sequences or sterically hindered amino groups, extending the coupling time to 90 minutes or using a slight excess of this compound (2.2 equivalents) may improve coupling efficiency. Additionally, including 1.0 equivalent of HOBt (0.5 M solution in DMF) can provide extra protection against racemization in sensitive applications [5].

DIC/HOBt Coupling Protocol for this compound

Mechanism of DIC/HOBt Activation

The DIC/HOBt coupling system operates through a sequential activation process that generates stable, minimally racemizing intermediates. DIC first reacts with the carboxylic acid group of this compound to form an O-acylisourea intermediate, which is highly reactive but prone to racemization [6] [4]. This intermediate is rapidly captured by HOBt to form a more stable HOBt-active ester, which preserves the chiral integrity of the amino acid while remaining sufficiently reactive toward nucleophilic attack by the resin-bound amine [6]. The HOBt ester serves as a crucial reservoir of activated species that effectively couples with the amine component while minimizing the formation of undesired side products. This two-step activation mechanism explains why the DIC/HOBt system produces significantly less racemization compared to DIC alone and remains a popular choice for coupling protected amino acids in both solid-phase and solution-phase peptide synthesis [4].

Step-by-Step Procedure

The following workflow illustrates the complete DIC/HOBt-mediated coupling process for this compound:

The standard DIC/HOBt coupling protocol for this compound involves these precise steps:

Amino Acid and Additive Preparation: Dissolve 5.0 equivalents of this compound in anhydrous DMF (approximately 1 mL per gram of resin). In a separate container, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution [5].

Reaction Mixture Assembly: Combine the this compound solution and HOBt solution with the resin suspension in DCM (10 mL per gram of resin). Ensure thorough mixing to create a homogeneous reaction environment.

Coupling Initiation: Add 5.5 equivalents of DIC to the reaction mixture. Immediately begin shaking or stirring the reaction vessel at room temperature under an inert gas atmosphere to prevent moisture ingress and oxidation [5].

Reaction Monitoring: Monitor the coupling reaction progress using the ninhydrin test at regular intervals. Typically, coupling is complete within 1-4 hours, as indicated by a negative ninhydrin test. If the test remains positive after 4 hours, drain the coupling solution and repeat the coupling procedure to ensure complete reaction [5].

Post-Coupling Processing: Once coupling is complete, filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and then either methanol or DCM (3 times) to remove all traces of reagents, additives, and byproducts [5].

For optimal results with this compound using the DIC/HOBt system, it is recommended to use freshly distilled DIC to prevent the accumulation of urea impurities that could potentially slow the coupling rate. The slightly higher equivalents of HOBt and DIC relative to the amino acid (5.5 eq vs. 5.0 eq) ensure complete activation and minimize the risk of incomplete coupling, particularly important for the sterically demanding Ofm-protected aspartic acid derivative.

Comparative Analysis and Optimization Strategies

Efficiency and Practical Considerations

Table 2: Comprehensive Comparison of HBTU and DIC/HOBt for this compound Coupling

| Parameter | HBTU Protocol | DIC/HOBt Protocol |

|---|---|---|

| Typical Coupling Time | 10-60 minutes [5] | 1-4 hours [5] |

| Equivalent Ratio | 2.0:2.0:4.0 (AA:HBTU:Base) [5] | 5.0:5.5:5.5 (AA:HOBt:DIC) [5] |

| Racemization Risk | Low to very low [3] | Low (with HOBt) [4] |

| Byproducts | Tetramethylurea (soluble) [3] | Diisopropylurea (soluble) [4] |

| Solvent Compatibility | DMF, DCM, NMP [5] | DMF, DCM, NMP [5] |

| Activation Temperature | Room temperature | Room temperature |

| Cost Considerations | Higher | More economical |

| Handling Considerations | Moderate skin sensitizer [3] | DIC moisture-sensitive; HOBt potential explosiveness when heated [4] |

Applications and Performance Characteristics

Table 3: Application-Based Recommendations for this compound Coupling

| Synthetic Context | Recommended Reagent | Rationale | Optimization Tips |

|---|---|---|---|

| Standard Chain Assembly | HBTU | Faster coupling times; lower equivalents required [5] | Use 2.0 eq AA, 2.0 eq HBTU, 4.0 eq DIPEA in DMF |

| Sterically Hindered Couplings | DIC/HOBt | More efficient for difficult sequences [4] | Increase equivalents to 6.0:6.5:6.5 (AA:HOBt:DIC) |

| Minimizing Racemization | HBTU | Superior racemization suppression [3] | Add 1.0 eq HOBt (0.5 M in DMF) for extra protection [5] |

| Large-Scale Synthesis | DIC/HOBt | More economical for large-scale applications [4] | Consider slight excess of DIC to ensure complete activation |

| Environmentally Sensitive Sequences | HBTU | Reduced reaction time limits potential side reactions [5] | Ensure fresh DMF and strict inert atmosphere |

Troubleshooting and Technical Considerations

Common Issues and Solutions

Incomplete Coupling (positive Kaiser/ninhydrin test after standard coupling time):

- Cause: Inadequate activation, insufficient mixing, or steric hindrance

- Solution: Recouple using a fresh aliquot of activated this compound with extended reaction time (up to 2 hours for HBTU; overnight for DIC/HOBt). For severely hindered systems, consider switching to a more powerful coupling reagent such as HATU or PyBOP [4].

Elevated Racemization:

Slow Filtration During Washing:

- Cause: Swelling characteristics of resin in different solvents or fine particulate matter

- Solution: Use a higher porosity fritted disc or alternate between solvents with different polarities (DMF → DCM → Methanol) to maintain resin structure [5].

Analytical Verification Methods

Confirming successful incorporation of this compound and verifying the absence of racemization requires multiple analytical approaches:

- Kaiser/Ninhydrin Test: The standard colorimetric test for free primary amines; a negative result (yellow) indicates complete coupling [5].

- Mass Spectrometry: LC-MS analysis of cleaved peptide fragments can verify successful incorporation and detect deletion sequences.

- Chiral HPLC: Essential for quantifying racemization, particularly when synthesizing peptides for biological activity studies where stereochemical purity is critical.

- Amino Acid Analysis: After complete peptide synthesis and cleavage, acid hydrolysis followed by chiral separation can quantify the extent of racemization at specific positions.

Conclusion

Both HBTU and DIC/HOBt coupling systems provide effective methods for incorporating this compound into growing peptide chains, yet each offers distinct advantages depending on specific synthetic requirements. The HBTU protocol demonstrates superior efficiency with shorter coupling times and lower reagent equivalents, making it particularly valuable for standard peptide assembly and situations where minimizing racemization is paramount [5] [3]. The DIC/HOBt system offers an economical alternative with proven reliability, especially beneficial for large-scale syntheses and particularly effective for sterically challenging couplings [5] [4].

The orthogonal protection scheme provided by the Boc/Ofm combination remains indispensable for synthesizing complex aspartic acid-containing peptides, particularly those requiring selective side-chain deprotection or segment condensation strategies. When optimizing coupling protocols for specific applications, researchers should consider factors including sequence context, steric constraints, economic considerations, and final purity requirements. Through careful selection of coupling reagents and adherence to optimized protocols, researchers can achieve high-yielding, stereochemically pure incorporation of this compound in diverse peptide synthesis applications.

References

- 1. - Boc ( Asp )-OH, 117014-32-1, Boc Amino Acids, P3 BioSystems OFm [p3bio.com]

- 2. - Boc ( asp )-oh | CAS#:117014-32-1 | Chemsrc ofm [chemsrc.com]

- 3. - Wikipedia HBTU [en.wikipedia.org]

- 4. Coupling Reagents - AAPPTEC [peptide.com]

- 5. Standard Coupling Procedures; DIC /HOBt; PyBOP; HBTU ; PyBrOP... [peptide.com]

- 6. Amide Synthesis [fishersci.co.uk]

Boc-Asp-Ofm deprotection conditions TFA

Boc Deprotection Mechanism with TFA

The deprotection of a Boc group by trifluoroacetic acid (TFA) is an acid-catalyzed hydrolysis that proceeds through a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine [1] [2]. The mechanism involves three key steps:

- Protonation: The carbonyl oxygen of the Boc carbamate is protonated by TFA [2].

- Fragmentation: The protonated intermediate fragments, losing a tert-butyl cation to form a carbamic acid [3] [2]. The tert-butyl cation is then deprotonated to form isobutylene (a gas) or trapped by scavengers [3] [2].

- Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) and yielding the free amine, which exists as a TFA salt under the reaction conditions [1] [2].

The diagram below illustrates this process and a key side reaction for aspartic acid.

Diagram Title: Boc Deprotection Mechanism and Key Side Reaction for Asp

Diagram Notes:

- Note 1: The tert-butyl cation can be deprotonated to isobutylene or trapped by scavengers like anisole to prevent alkylation of other residues [4] [3].

- Note 2: The aspartic acid side chain carbonyl can intramolecularly attack the main chain after Boc removal, leading to a cyclic aspartimide, especially under basic conditions or elevated temperatures [4].

Deprotection Conditions and Scavenger Use

The following table summarizes standard Boc deprotection conditions using TFA. The use of scavengers is critical to prevent side reactions, such as alkylation of amino acids like tryptophan or tyrosine by the tert-butyl cation [4] [3].

| Condition Component | Common Choices & Concentrations | Purpose & Notes |

|---|---|---|

| Acid | Trifluoroacetic acid (TFA), 25-100% (v/v) in DCM [5] | Provides acidic conditions for carbamate hydrolysis. |

| Scavengers | Anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS), thiophenol, water [4] | Traps tert-butyl cations and other reactive species to prevent alkylation of the peptide. Critical for residues like Cys, Met, and Trp [4]. |

| Solvent | Dichloromethane (DCM), TFA (neat) [5] [1] | Dissolves the protected peptide and reagents. |

| Temperature | Room temperature (0°C to 25°C) [5] [4] | Higher temperatures can increase the rate of deprotection but also risk side reactions like aspartimide formation [4]. |

| Time | 30 minutes to 12 hours [5] [4] | Depends on the peptide sequence and temperature. |

Detailed Experimental Protocols

Standard Boc Deprotection in Solution

This is a general protocol for deprotecting a Boc group using TFA [5] [3].

- Preparation: Dissolve the Boc-protected compound (e.g., Boc-Asp(OBzl)-OH or similar) in a minimal volume of dichloromethane (DCM) or a 25-50% (v/v) TFA in DCM solution in a round-bottom flask.

- Addition of Scavengers (Optional but Recommended): If your sequence contains nucleophilic residues (Trp, Met, Tyr, Cys), add appropriate scavengers (e.g., 2.5% v/v each of anisole and p-thiocresol) [4].

- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for gas evolution (CO₂ and isobutylene). Do not run in a closed system [2] [6]. Typical reaction times range from 2 to 12 hours [5].

- Work-up: After completion, concentrate the mixture under a stream of nitrogen or using a rotary evaporator to remove most of the TFA and solvent. Co-evaporate the resulting oil with toluene (3 x 10 mL) to remove residual TFA and scavengers [3].

- Isolation: The product is typically obtained as the TFA salt of the amine and can be used directly in subsequent steps or purified further.

Special Considerations for Solid-Phase Peptide Synthesis (Boc-SPPS)

For peptides synthesized on resin using Boc chemistry, the cleavage and final deprotection are a single step [4].

- Pre-cleavage Preparation: Before cleavage, the N-terminal Boc group must be removed with TFA, and the resin must be thoroughly washed and dried to remove moisture, which is harmful during strong acid cleavage [4].

- Cleavage/Deprotection Mixture: The peptidyl-resin is treated with liquid HF or strong acids like TFMSA in the presence of scavengers. Anhydrous HF is highly toxic and corrosive and requires specialized equipment [4].

- Standard Scavenger Systems [4]:

- For peptides containing Cysteine: HF / anisole / DMS / p-thiocresol (10:1:1:0.2 v/v).

- For other peptides: HF / DMS / anisole (10:1:1 v/v).

Critical Factors for Success and Safety

- Scavenger Selection is Crucial: The choice of scavenger depends on your peptide sequence. For example, thioanisole should be avoided if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring [4]. For aspartic acid, using bases like DIEA should be avoided during workup to prevent aspartimide formation [4].

- Handle Gases Safely: The reaction produces CO₂ and isobutylene gas. Never perform the reaction in a closed vessel [2] [6].

- A Known Challenge for Asp Residues: Peptides containing Asp-Gly sequences are particularly prone to cyclization and aspartimide formation, especially under basic conditions [4]. Using the "low-high" HF procedure with DMS can help minimize this side reaction during solid-phase cleavage [4].

- Verify Ofm Stability: The 9-fluorenylmethyl (Ofm) ester is typically removed with bases like piperidine. Its stability under strong acidic TFA conditions is a key unknown. You must consult specific literature for the Ofm group to confirm it is orthogonal to Boc deprotection with TFA.

Reference List

- Fisher Scientific UK. Amine Protection Deprotection. (2019). [5]

- Sigma-Aldrich. Resin Cleavage Protocol Boc. (2021). [4]

- Organic Chemistry Portal. tert-Butyl carbamates (Boc-Amines). (2008). [7]

- Master Organic Chemistry. Amine Protection and Deprotection. (2021). [1]

- Total-Synthesis.com. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). [3]

- Common Organic Chemistry. Boc Deprotection Mechanism (TFA). (2015). [2]

- J&K Scientific LLC. BOC Protection and Deprotection. (2022). [6]

References

- 1. and Amine – Master Organic Chemistry Protection Deprotection [masterorganicchemistry.com]

- 2. Mechanism - Boc Deprotection TFA [commonorganicchemistry.com]

- 3. Group: N- Boc & Protecting Mechanism Boc Protection Deprotection [total-synthesis.com]

- 4. Resin Cleavage Protocol Boc [sigmaaldrich.com]

- 5. / Amine Protection Deprotection [fishersci.co.uk]

- 6. and BOC - J&K Scientific LLC Protection Deprotection [jk-sci.com]

- 7. -Protected Amino Groups Boc [organic-chemistry.org]

Boc-Asp-Ofm side chain protection scheme

Chemical Profile of Boc-Asp-Ofm

The table below summarizes the key chemical and application data for Boc-Asp(Ofm)-OH.

| Property | Details |

|---|---|

| Chemical Name | Boc-L-Aspartic acid α-fluoren-9-ylmethyl ester [1] [2] |

| CAS Number | 129046-87-3 or 117014-32-1 [1] [2] |

| Molecular Formula | C₂₃H₂₅NO₆ [2] |

| Molecular Weight | 411.4-411.5 g/mol [1] [2] |

| Appearance | Off-white to white powder [2] |

| Melting Point | 138-142 °C [1] |

| Primary Role | Side-chain protection for Aspartic Acid (Asp, D) [3] |

| Protection Scheme | Boc/Bzl for main chain and other side chains; OFm for Asp side chain [4] |

| Key Feature | Orthogonally removable with hydrazine, stable to TFA and HF [4] [3] |

| Main Application | Solid-phase synthesis of cyclic peptides (lactams) and complex architectures [4] [3] |

Application Principles and Deprotection Conditions

The this compound derivative is a cornerstone of orthogonal protection schemes in peptide synthesis, allowing for the independent and sequential deprotection of specific functional groups [5] [3].

- Role of the OFm Group: The fluoren-9-ylmethyl (OFm) ester protects the β-carboxyl side chain of aspartic acid. Its key advantage is stability to both the acidic conditions used to remove the N-terminal Boc group (e.g., TFA) and the strong acids used for final resin cleavage and deprotection (e.g., HF or TFMSA) [4] [3].

- Orthogonal Deprotection: The OFm group is not removed by acids but is cleanly cleaved under mild basic conditions using 2-4% hydrazine in DMF [5] [3]. This orthogonality is crucial for multi-step syntheses where the Asp side chain must remain protected until a specific moment, such as just before on-resin cyclization.

Experimental Workflow for Cyclic Peptide Synthesis

The following diagram outlines a generalized protocol for solid-phase synthesis of a lactam-bridged cyclic peptide using the this compound building block.

Key Considerations and Troubleshooting

- Minimizing Epimerization: A critical issue noted in the literature is the potential for epimerization (racemization) during the initial esterification of this compound to certain resins. This can be mitigated by performing the attachment via the cesium salt of the amino acid, which provides higher yields and preserves chirality [4].

- Ensuring Complete Deprotection: The success of the cyclization step hinges on the complete removal of the OFm group. It is essential to confirm deprotection through a quantitative test (e.g., the Kaiser test for free amines is not applicable here; analytical methods like LC-MS of a small cleaved sample may be necessary) before proceeding to cyclization [3].

- Scalability: The Boc/Bzl/OFm strategy has been reported as the method of choice for preparing head-to-tail cyclic peptides in satisfactory yields with minimal purification, indicating its robustness for practical applications [4].

Reference List

- Iris Biotech Blog. (2024). Protecting Groups in SPPS. [5]

- A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. (1999). Journal of Peptide Research. [4]

- Solid-phase synthesis of extended lactam ring systems: preparation of amino acid alpha-fluorenylmethyl esters... (1994). Peptide Research. [3]

- Watson International Limited. Boc-Asp(Ofm)-OH CAS 117014-32-1. [2]

- INNOPHARMCHEM. This compound CAS:129046-87-3. [1]

References

- 1. China BOC - ASP - OFM CAS:129046-87-3 manufacturer supplier... [nbinno.com]

- 2. - Boc ( Asp )-OH CAS 117014-32-1 Watson International Limited Ofm [watson-int.com]

- 3. Solid-phase synthesis of extended lactam ring systems: preparation of... [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study of cyclization strategies applied to the synthesis of... [pubmed.ncbi.nlm.nih.gov]

- 5. Blog - Protecting Groups in SPPS [iris-biotech.de]

Manual Peptide Synthesis of Boc-Asp-Ofm: Application Notes and Protocol

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) using Boc-Asp-Ofm (N-α-Boc-O-fluorenylmethyl-L-aspartic acid). This protected amino acid derivative is particularly valuable in acid-labile protection schemes and for the synthesis of complex peptides, including cyclic peptides and those requiring selective side-chain deprotection for further on-resin modifications [1] [2].

Introduction and Strategic Role of this compound

The this compound building block is a cornerstone in orthogonal protection strategies for peptide synthesis, especially within the Boc/Bzl/OFm protection scheme [2].

- N-α-Amino Protection (

Boc): The tert-butyloxycarbonyl (Boc) group is a temporary protecting group removed under mild acidic conditions (e.g., 50% TFA in DCM) at each cycle to allow chain elongation [3] [4]. - Side-Chain Protection (

OFm): The fluorenylmethyl (OFm) ester protects the aspartic acid side chain. It is a semi-permanent protecting group that is stable to the acidic conditions used for Boc removal but can be cleanly removed with a base, such as piperidine, without affecting other acid-labile side-chain protections [1].

This orthogonality is critical for advanced applications, such as the synthesis of head-to-tail cyclic peptides, where the Asp side chain can be anchored to the resin, and the OFm group later removed to facilitate cyclization [2].

Materials and Equipment

2.1. Reagents and Consumables

- Solid Support: Controlled Pore Glass (CPG) or acid-stable resins (e.g., Merrifield, PAM) [1] [4].

- Amino Acid Derivative: this compound (source: Bachem) [1].

- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) [1].

- Deprotection Reagents:

- Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), and Dioxane.

- Linker: HMBA (4-Hydroxymethylbenzoic acid) linker for attachment to CPG [1].

2.2. Equipment

- Manual peptide synthesis vessel (e.g., polypropylene syringe with frit) [1].

- Vortex mixer and magnetic stirrer.

- Vacuum desiccator.

Experimental Protocol

The following workflow outlines the complete synthesis cycle, from initial resin preparation to final cleavage.

3.1. Resin Preparation and Linker Attachment

- Swelling: Place LCAA-CPG beads (1.2 g, 122 µmol/g) in a syringe reactor. Wash with DMF (3 × 5 min) and DCM (3 × 5 min) to swell the solid support [1].

- Coupling HMBA Linker: Add a solution of HMBA linker (186 mg, 10 eq., 1.2 mmol) and HBTU (464 mg, 10 eq., 1.2 mmol) in 4 mL DMF to the resin [1].

- Activation: Add DIPEA (426 µL, 20 eq., 2.4 mmol) and stir the mixture for 2 hours [1].

- Washing: Wash the resin thoroughly with DCM (3×) and DMF (3×) to remove excess reagents. The resin is now ready for the first amino acid.

3.2. Coupling of this compound This step can be used to incorporate this compound at any position in the peptide chain. The table below summarizes two common coupling methods.

- Table 1: Coupling Methods for this compound

| Parameter | Method 1 (HBTU) | Method 2 (DIC) |

|---|---|---|

| Reagent Quantities | This compound (10 eq.), HBTU (10 eq.), DIPEA (20 eq.) in DMF [1] | This compound (10 eq.), DIC (10 eq.) in DCM, DMAP (0.1 eq.) as catalyst [1] |

| Reaction Time | 30-60 minutes [1] | 4 hours at room temperature [1] |

| Key Steps | Vortex or stir reaction mixture, wash with DMF/DCM post-coupling [1] | Vortex for 5 min after reagent addition, then stir with DMAP [1] |

3.3. Boc Deprotection Cycle After each coupling, the N-terminal Boc group must be removed to free the amine for the next coupling.

- Washing: Wash the resin-bound peptide with DMF (3×) and DCM (3×) [1].

- Deprotection: Treat the peptide-resin with a 50% TFA in DCM solution for 25 minutes. Alternatively, 4M HCl in dioxane can be used [1].

- Washing: Wash again with DCM (3×) and DMF (3×) to remove all traces of acid and the cleaved Boc group [1].

- Neutralization (for TFA): If TFA is used, a neutralization step with 5% DIPEA in DMF is recommended to ensure the free amine is in its reactive, unprotonated state before the next coupling [4].

3.4. Final Cleavage and Global Deprotection Once the full sequence is assembled, the peptide is cleaved from the resin with simultaneous removal of all protecting groups.

- Standard Cleavage: Use a strong acid like Hydrofluoric Acid (HF) or TFMSA (Trifluoromethanesulfonic acid) for Boc/Bzl chemistry. This cleaves the peptide from the resin and removes persistent side-chain protecting groups like Bzl [3] [4].

- Selective Cleavage for Fragment Condensation: To obtain a side-chain protected peptide fragment (e.g., for native chemical ligation), the OFm group can be selectively removed with 20% piperidine in DMF while the peptide is still on the resin. The resulting free carboxylic acid can then be used for segment coupling [1].

Critical Parameters and Troubleshooting

- Table 2: Optimization and Troubleshooting Guide

| Parameter | Optimal Condition | Potential Issue & Solution |

|---|---|---|

| Boc Deprotection Efficiency | 50% TFA/DCM for 25 min achieves 100% removal [1]. | Incomplete deprotection leads to chain termination. Solution: Extend deprotection time or use a fresh acid batch. |

| Coupling Efficiency | Use a 10-fold excess of this compound and HBTU/DIC with active stirring [1]. | Low yield due to steric hindrance or aggregation. Solution: Double coupling, use more potent activators like HBTU, or elevate temperature. |

| Resin Esterification (Initial Linkage) | Use cesium salt of this compound for attachment to benzyl alcohol-type resins [2]. | High epimerization during initial attachment. Solution: The cesium salt method significantly reduces racemization [2]. |

| OFm Group Stability | Stable to TFA and HCl/dioxane used for Boc deprotection [1]. | Premature OFm cleavage. Solution: Ensure base (piperidine) is excluded from all steps until intentional OFm removal. |

Application in Head-to-Tail Cyclization

The this compound strategy is the method of choice for preparing head-to-tail cyclic peptides in satisfactory yields with minimal purification [2]. The general strategy is:

- Side-Chain Anchoring: The C-terminal amino acid of the target sequence (often an Asp residue) is anchored to the resin via its side chain using this compound.

- Chain Assembly: The linear peptide chain is fully assembled using standard Boc-SPPS.

- Selective Deprotection and Cleavage: The OFm group is selectively removed with piperidine, freeing the side-chain carboxyl. The peptide is then cleaved from the resin under conditions that keep the side-chains protected.

- Cyclization: The free C-terminus of the peptide attacks the free side-chain carboxyl group of the N-terminal Asp, forming a head-to-tail cyclic peptide in a pseudo-diluted environment.

References

- 1. Acid-Modulated Peptide for Application on Oxide Biosensor... Synthesis [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study of cyclization strategies applied to the synthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 4. Planning a Peptide | AAPPTec Synthesis [peptide.com]

Boc-Asp-Ofm in biosensor interface synthesis

Boc-Asp-Ofm in Peptide Synthesis

The Boc (tert-butyloxycarbonyl) and OFm (9-fluorenylmethyl ester) protecting groups are used in tandem for the orthogonal solid-phase synthesis of peptides, a technique relevant for creating sensitive biosensor interfaces [1] [2].

- Boc Group: This group protects the alpha-amino group of an amino acid. It is stable to bases but can be removed with mild acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane [3].

- OFm Group: This group is used to protect the side-chain carboxylic acid of aspartic acid (Asp). It is stable to the acidic conditions used to remove the Boc group but can be cleaved with organic bases like piperidine [2] [4]. This orthogonality is crucial for complex syntheses.

The primary application of This compound is to allow for the specific incorporation of aspartic acid into a growing peptide chain while its side chain is protected. This prevents unwanted side reactions during synthesis. The OFm group can later be removed without affecting other protecting groups, which is especially valuable for synthes head-to-tail cyclic peptides or peptides on solid supports [1] [2].

A Relevant Experimental Workflow

The search results do not contain a full protocol for using This compound on a biosensor interface, but one study details an acid-modulated synthesis on Controlled Pore Glass (CPG) beads, a model system for oxide biosensor surfaces like SiO₂ or TiO₂ [2]. The workflow for assembling a peptide chain using Boc chemistry is summarized below.

In this workflow, This compound would be used in Step 3 when an aspartic acid residue needs to be added to the chain. Its OFm-protected side chain remains stable throughout all subsequent acidic deprotection steps (Step 2).

Key Synthesis and Characterization Data

The table below summarizes the conditions and outcomes for the acid deprotection step, which is critical in Boc-based solid-phase peptide synthesis (SPPS), as reported in the study on CPG beads [2].

| Entry | Acid Used | Solvent | Time (min) | Average Boc Removal per Cycle * |

|---|---|---|---|---|

| 1 | 50% TFA | DCM | 5 | 93.9% |

| 2 | 50% TFA | DCM | 25 | 100% |

| 3 | 4 M HCl | Dioxane | 5 | 96.8% |

| 4 | 4 M HCl | Dioxane | 25 | 100% |

Note: Estimated from HPLC purity of a test peptide.

References

- 1. A comparative study of cyclization strategies applied to the synthesis ... [pubmed.ncbi.nlm.nih.gov]

- 2. Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor ... [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Group: N- Boc Protection & Deprotection Mechanism Boc [total-synthesis.com]

- 4. - Boc ( Asp )-OH, 117014-32-1, Boc Amino Acids, P3 BioSystems OFm [p3bio.com]

preventing aspartimide formation Boc-Asp-Ofm

What is Aspartimide Formation?

Aspartimide formation is a major side reaction during peptide synthesis, particularly in Fmoc-SPPS (Solid Phase Peptide Synthesis). It occurs when the side chain carbonyl of an aspartic acid (Asp) residue cyclizes, especially after repeated exposure to a base like piperidine used for Fmoc deprotection [1].

This ring closure creates a five-membered aspartimide ring, which can subsequently open to form a mixture of unwanted by-products. These can include the desired α-peptide, the unwanted β-peptide, and piperidides (if piperidine was the base), as well as racemized (D-aspartyl) products [1]. While some by-products are easy to separate, the β-aspartyl peptide and epimerized α-aspartyl peptide often have identical mass and very similar retention times to the target peptide, making them hard to detect and remove. This is a critical issue in manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [1].

Strategies and Building Blocks to Prevent Aspartimide Formation

The core strategy for preventing aspartimide formation involves using Asp building blocks with protecting groups that are more sterically hindered or chemically distinct than the traditional OtBu group. The following table compares several effective alternatives, including Boc-Asp-Ofm.

| Protecting Group / Building Block | Key Feature | Performance & Notes |

|---|---|---|

| This compound-OH [2] [3] | Aspartic acid protected with Boc on the alpha-amine and an acid-labile 9-fluorenylmethyl (Fm) ester on the side chain. | Appears in commercial catalogs as a building block. Specific performance data in comparative studies was not found in the search results. |

| Asp(CSY) [4] [5] | Uses a cyanosulfurylide group, masking the carboxylic acid with a stable C-C bond instead of a typical C-O ester. | Completely suppresses aspartimide formation even under harsh piperidine treatment. Deprotection uses NCS (N-chlorosuccinimide) under aqueous conditions [5]. |

| Asp(OBno) [1] | Features a bulky 5-butylnon-5-yl (Bno) ester. | Highly effective; reduces aspartimide formation to almost undetectable levels in Asp-Asn/Arg sequences and to only 0.1%/cycle in the challenging Asp-Gly sequence [1]. |

| Asp(OMpe) / Asp(OEpe) [4] | Bulky 3-methylpentyl (OMpe) or 3-ethylpentyl (OEpe) esters. | Offered as products to minimize aspartimide-related side-products. Performance is better than OtBu but less effective than OBno or CSY in head-to-head tests [1]. |

| Backbone Protection (e.g., Dmb, Tmb) [4] | Protects the amide nitrogen of the subsequent amino acid (e.g., Gly) with acid-labile groups like Dmb. | Prevents aspartimide formation by removing the reactive nitrogen. Often requires coupling as dipeptide building blocks (e.g., Fmoc-Dmb-Gly-OH), which can have lower coupling efficiency [4]. |

The workflow below summarizes the decision-making process for selecting a strategy.

Experimental Guide for Using this compound-OH

Product Identification:

- Chemical Name: Boc-L-aspartic acid β-9-fluorenylmethyl ester [2].

- Synonyms: N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester; (2S)-2-(tert-butoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid [2].

- CAS Number: 117014-32-1 [2] [3].

- Molecular Formula: C₂₃H₂₅NO₆ [2] [3].

- Molecular Weight: 411.45 g/mol (or 411.5 g/mol) [2] [3].

- Appearance: Off-white to white powder [3].

Handling and Storage:

- The product should be stored at 2-8°C, protected from light [3].

Coupling and Cleavage:

- Coupling: This building block can be coupled using standard peptide coupling protocols. No specialized techniques are required.

- Cleavage: The Ofm group is acid-labile. Standard global cleavage cocktails (like TFA with appropriate scavengers) used in Boc-SPPS or for final deprotection will remove the Ofm group from the aspartic acid side chain [6].

Frequently Asked Questions (FAQs)

Q1: Why is the Asp-Gly sequence so problematic? A1: The glycine residue has only a small hydrogen atom as its side chain, offering very little steric hindrance. This makes the backbone amide nitrogen much more nucleophilic and readily available to attack the aspartic acid side chain ester, facilitating cyclization and aspartimide formation [4] [1].

Q2: Are there any drawbacks to using these specialized building blocks? A2: Yes, there are trade-offs to consider:

- Cost: They are typically more expensive than standard Fmoc-Asp(OtBu)-OH.

- Hydrophobicity: Bulky groups like OMpe can increase peptide hydrophobicity, potentially complicating handling and purification [5].

- Deprotection Methods: Some groups, like CSY, require non-standard deprotection conditions (NCS), which need to be compatible with other amino acids in your sequence [5].

Q3: Can I use additives to reduce aspartimide formation instead of changing the building block? A3: Yes, adding reagents like HOBt (1-Hydroxybenzotriazole) to the piperidine solution during Fmoc deprotection has been reported to reduce aspartimide formation. However, the literature indicates this approach does not completely suppress the problem and may be insufficient for highly sensitive sequences [5].

References

- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc- Asp (OBno)... [sigmaaldrich.com]

- 2. - Boc ( Asp )-OH, 117014-32-1, Boc Amino Acids, P3 BioSystems OFm [p3bio.com]

- 3. - Boc ( Asp )-OH CAS 117014-32-1 Watson International Limited Ofm [watson-int.com]

- 4. Blog - Workshop Prevention of Aspartimide Formation [iris-biotech.de]

- 5. of aspartimide Prevention during... | Nature Communications formation [nature.com]

- 6. Group: N- Boc & Deprotection Mechanism Protecting Boc Protection [total-synthesis.com]

Boc-Asp-Ofm beta-ester protecting group optimization

Boc-Asp(Ofm)-OH Overview and Properties

This molecule employs two orthogonal protecting groups for the aspartic acid side chain and backbone amine, which is crucial for complex peptide synthesis to prevent side reactions.

| Property | Specification |

|---|---|

| Chemical Formula | C₂₃H₂₅NO₆ [1] [2] [3] |

| Molecular Weight | 411.45 g/mol [1] [3] |

| CAS Number | 117014-32-1 [1] [2] [3] |

| Amino Acid | L-Aspartic acid [2] [3] |

| Alpha-Amine Protecting Group | tert-Butyloxycarbonyl (Boc) [4] |

| Side Chain Protecting Group | 9-Fluorenylmethyl (Fm or OFm) [1] [2] |

| Storage Condition | Sealed in dry, at room temperature or -20°C [2] [3] |

| Appearance | White to off-white powder [3] |

| Melting Point | 146-148°C [3] |

| Predicted Boiling Point | 620.8±55.0 °C [3] |

| Predicted Density | 1.251±0.06 g/cm³ [3] |

Application and Synthesis Protocols

Role in Solid-Phase Peptide Synthesis (SPPS) : Boc-Asp(Ofm)-OH is primarily used in Boc-SPPS. The Boc group protects the alpha-amine and is removed with acid (e.g., TFA) before coupling the next amino acid [4]. The OFm group protects the beta-carboxylic acid on the aspartic acid side chain and is removed with a base (usually piperidine) at the end of the synthesis [4]. This orthogonality allows for precise chain elongation.

Mechanism of Boc Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl of Boc₂O [5] [4]. The reaction can be catalyzed by various systems, including ionic liquids or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and can even be performed catalyst-free in water [5].

- Experimental Procedure for Boc Protection: A typical protection procedure is as follows [5]:

- Reaction Setup: To a solution of your amine starting material (3.5 g, 6.81 mmol) in methanol (25 mL), add Pd/C (10% w/w, 200 mg) and Boc₂O (2.17 g, 9.9 mmol) at room temperature.

- Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

- Work-up: Filter the mixture through a pad of Celite to remove the catalyst.

- Purification: Concentrate the filtrate under vacuum and purify the crude product by flash column chromatography (silica gel, hexanes:EtOAc 10:1 → 7:1) to obtain the Boc-protected amine.

Troubleshooting Common Experimental Issues

Incomplete Boc Deprotection: The Boc group is cleaved with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) [4] [6]. The mechanism involves protonation of the carbamate oxygen, leading to fragmentation and formation of a tert-butyl cation, CO₂, and the free amine [4].

- Solution: For a standard deprotection, dissolve the Boc-protected amine in a 25% TFA/DCM solution and stir at room temperature for 2-12 hours [6]. Concentrate the mixture under vacuum to isolate the deprotected amine. Using scavengers like anisole or thiophenol in the deprotection mixture can trap the reactive tert-butyl cation and prevent alkylation of sensitive residues [5] [4].

Unexpected Side Reactions During Deprotection: The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic sites in your molecule, such as the indole ring of tryptophan or the thioether of methionine [4].

- Solution: Always include cation scavengers (e.g., anisole, thiophenol, or cresol) in your deprotection cocktail, especially when these sensitive amino acids are present [4].

Low Solubility of Boc-Asp(Ofm)-OH: The compound is typically soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, DMSO, and acetone [3].

- Solution: If solubility is poor in your reaction solvent, try dissolving the amino acid in a minimal amount of DMSO or DMF before adding it to the reaction mixture.

Orthogonality with Fmoc Chemistry: The OFm group on the side chain is base-labile and is typically removed with piperidine, similar to the Fmoc group used for alpha-amine protection in the other major SPPS strategy [4]. Therefore, Boc-Asp(Ofm)-OH is not suitable for standard Fmoc-SPPS.

- Solution: For Fmoc-SPPS, use an aspartic acid protected with a side-chain group orthogonal to base, such as OtBu (tert-butyl ester).

Key Technical Considerations

- Orthogonality is Fundamental: The power of this building block lies in the perfect orthogonality between the Boc (acid-labile) and OFm (base-labile) groups [4]. This allows for independent manipulation of either functional group without affecting the other.

- Handle with Care for Sensitive Sequences: When synthesizing peptides containing acid-sensitive residues (like Trp), be aware that repeated TFA deprotection steps in Boc-SPPS can lead to lower yields and side products [4]. In such cases, the Fmoc-SPPS strategy might be preferable.

References

- 1. - Boc ( Asp )-OH, N-Boc-L-aspartic acid OFm (9-fluorenylmethyl)... beta [peptide.com]

- 2. - Boc ( asp )-oh | CAS#:117014-32-1 | Chemsrc ofm [chemsrc.com]

- 3. - BOC ( ASP )-OH price, buy OFM - BOC ( ASP )-OH - chemicalbook OFM [chemicalbook.com]

- 4. : N- Boc & Deprotection Mechanism Protecting Group Boc Protection [total-synthesis.com]

- 5. - Boc Amino Protected Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

minimizing side reactions Boc-Asp-Ofm synthesis

Frequently Asked Questions

Here are answers to some common questions about using Boc-Asp-Ofm in peptide synthesis.

What is the primary advantage of using the OFm protecting group for the aspartic acid side chain? The p-nitrobenzyl (OFm) group is highly stable to strong acids like methanesulfonic acid-anisole [1]. This stability is key to preventing the aspartimide formation and subsequent α- to β-peptide bond rearrangement (Asp shift) that can occur with more labile protecting groups like benzyl (OBzl) [1] [2].

What is the main side reaction to avoid when synthesizing the this compound building block itself? The primary concern during the initial esterification of the OFm group to the aspartic acid side chain is epimerization (racemization). This can happen if the reaction conditions are not carefully controlled [3].

How can I minimize epimerization when preparing this compound? Research indicates that esterification via the cesium salt of Boc-Asp is an effective method. This approach significantly reduces epimerization compared to other techniques, making it the preferred method for scalable synthesis [3].

Besides synthesis, are there other steps where side reactions can occur? Yes, aspartimide formation can also be a significant issue during the repeated Fmoc deprotection steps in solid-phase peptide synthesis (SPPS). This is especially true if the deprotection reagent contains a strong base like DBU [2].

Troubleshooting Guide

This guide helps you identify and resolve common issues associated with this compound.

| Problem | Root Cause | Recommended Solution |

|---|---|---|

| Aspartimide formation & α- to β-shift | Acid-labile side chain protection (e.g., OBzl, OtBu) | Use acid-stable p-nitrobenzyl (OFm) group for side chain protection [1]. |

| Epimerization during building block synthesis | Harsh esterification conditions | Use cesium salt method for esterification to minimize racemization [3]. |

| Aspartimide formation during Fmoc deprotection | Strong base in deprotection cocktail | Avoid DBU; use standard piperidine solutions. Add 1% formic acid to piperidine to suppress formation [2]. |

Experimental Protocols

Protocol 1: Minimizing Epimerization via Cs Salt Esterification

This protocol is adapted from a comparative study on cyclization strategies and is designed to minimize epimerization during the synthesis of the this compound building block [3].

- Objective: To esterify the side chain of Boc-Asp with p-nitrobenzyl alcohol (OFm-OH) with minimal racemization.

- Principle: The cesium salt of Boc-Asp is formed first, which then undergoes a mild nucleophilic substitution with p-nitrobenzyl bromide, providing a high yield with low epimerization [3].

- Materials:

- Boc-Asp-OH

- Cesium carbonate (Cs₂CO₃)

- p-Nitrobenzyl bromide (OFm-Br)

- Anhydrous N,N-Dimethylformamide (DMF)

- Procedure:

- Dissolve Boc-Asp-OH in a minimal amount of water.

- Add a slight molar equivalent (e.g., 1.05 eq) of Cs₂CO₃ and stir at room temperature until the salt forms (the solution may become cloudy or form a precipitate).

- Carefully remove the water under reduced pressure to obtain the dry cesium salt of Boc-Asp.

- Suspend the cesium salt in anhydrous DMF.

- Add a slight molar equivalent (e.g., 1.1-1.2 eq) of p-nitrobenzyl bromide (OFm-Br).

- Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) while monitoring by TLC or LC-MS until completion.

- Work up the reaction by diluting with ethyl acetate and washing sequentially with water and brine.

- Purify the crude product (this compound) by recrystallization or flash chromatography.

Protocol 2: Final Global Deprotection and Cleavage

This protocol outlines the final steps to cleave the peptide from the resin and remove all protecting groups, including the OFm group, to yield the free peptide [1].

- Objective: To cleave the synthesized peptide from the resin and remove all protecting groups, including the acid-stable OFm group, without causing aspartimide formation.

- Principle: Initial cleavage is performed with strong acid (e.g., methanesulfonic acid-anisole) which leaves the OFm group intact. The OFm group is then selectively removed in a second, orthogonal step [1].

- Materials:

- Peptide-resin (fully assembled)

- Methanesulfonic acid

- Anisole

- Trifluoroacetic acid (TFA)

- Scavengers (e.g., thioanisole, etc.)

- For Option A: Hydrogenation apparatus, 10% Pd/C catalyst, or Zinc dust, Acetic acid for Option B.

- Procedure:

- Treat with Methanesulfonic Acid/Anisole:

- Cleave the peptide from the resin using a mixture of methanesulfonic acid and anisole (e.g., 10:1 v/v). This step will remove the Boc group (if present) and cleave the peptide from most standard resins, but will not remove the OFm group [1].

- Precipitate the peptide in cold ether and isolate the crude, side-chain protected peptide (with OFm still on Asp).

- Remove the OFm Protecting Group:

- Option A - Catalytic Hydrogenation: Dissolve the crude peptide in a suitable solvent (e.g., ethanol, acetic acid) and hydrogenate in the presence of a catalyst like 10% Pd/C at 1-3 bar H₂ pressure for 1-3 hours [1] [4].

- Option B - Reductive Cleavage with Zn: Treat the peptide with zinc dust in acetic acid to reductively cleave the OFm group [1].

- After confirming deprotection (e.g., by LC-MS), purify the final peptide using standard techniques like preparative HPLC.

- Treat with Methanesulfonic Acid/Anisole:

Workflow Diagram

The diagram below illustrates the key steps and decision points in the synthesis and application of this compound.

References

optimizing Boc-Asp-Ofm coupling efficiency

Boc-Asp-Ofm Technical Data

The table below summarizes the fundamental chemical and physical properties of this compound to help you identify and handle the material correctly.

| Property | Details |

|---|---|

| CAS Number | 117014-32-1 (primary); 129046-87-3 (also cited) [1] [2] [3] |

| IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [4] |

| Molecular Formula | C₂₃H₂₅NO₆ [1] [5] [4] |

| Molecular Weight | 411.45 g/mol [4] [2] [3] |

| Appearance | Off-white to white powder [5] |